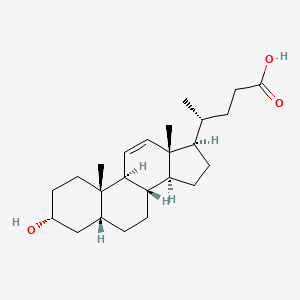
Lithocholenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithocholenic acid is a bile acid that acts as a detergent to solubilize fats for absorption. Bacterial action in the colon produces LCA from chenodeoxycholic acid by reduction of the hydroxyl functional group at carbon-7 in the "B" ring of the steroid framework.
Aplicaciones Científicas De Investigación
Lithocholic acid (LCA), also known as 3α-hydroxy-5β-cholan-24-oic acid, is a bile acid produced by bacterial action in the colon from chenodeoxycholic acid . Once considered toxic, recent studies have revealed that LCA and its derivatives may have anti-inflammatory and anti-tumor effects under certain conditions . LCA's role in the body extends to affecting skeletal muscle mass, activating certain protein kinases, and influencing the gut-liver axis .
Scientific Research Applications of Lithocholic Acid
- Anti-aging Effects Recent studies indicate that LCA can replicate the anti-aging effects of calorie restriction in mice, including the activation of AMP-activated protein kinase (AMPK), enhanced muscle regeneration, and improved grip strength and running capacity . LCA has also been shown to extend the lifespan in Caenorhabditis elegans and Drosophila melanogaster .
- Antimicrobial Properties LCA is one of the most potent antibacterial agents, particularly against gram-positive bacteria, which may contribute to the longer lifespan of centenarians .
- Cancer Treatment LCA has demonstrated antineoplastic effects in pancreatic adenocarcinoma cells, inhibiting cancer cell proliferation and reducing cell invasion capacity by inducing mesenchymal-to-epithelial transition (MET) . It achieves this by increasing oxidative/nitrosative stress and affecting mitochondrial oxidation . In vitro research also suggests that LCA can selectively kill neuroblastoma cells while sparing normal neuronal cells, and is cytotoxic to other malignant cell types at physiologically relevant concentrations .
- Gut-Liver Axis Regulation LCA plays a role in the gut-liver axis, influencing gut microbiota, the intestinal barrier, and relevant nuclear receptors such as VDR and PXR, as well as the G protein-coupled receptor 5 . It can help restrain hepatic and intestinal inflammation .
- Muscle Mass Regulation LCA is associated with skeletal muscle hypertrophy through the activation of TGR5-IGF1-Akt signaling pathways . Serum LCA levels are associated with skeletal muscle mass in cirrhotic rats and patients with chronic liver disease (CLD), with decreased levels indicating poorer survival outcomes in CLD patients with low muscle mass .
- Vitamin D Receptor Activation LCA, along with its acetate and propionate forms, can activate the vitamin D receptor without significantly raising calcium levels, similar to vitamin D itself .
- Modulation of Lipid Amide Signals LCA binds with a 20 μM affinity to the human membrane enzyme NAPE-PLD, enhancing dimer assembly and enabling catalysis. NAPE-PLD facilitates crosstalk between bile acid signals and lipid amide signals .
Effects on Lipid Metabolism
Propiedades
Número CAS |
1053-37-8 |
|---|---|
Fórmula molecular |
C24H38O3 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h11,13,15-21,25H,4-10,12,14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 |
Clave InChI |
FEGCPHIPSRBREU-YPLGJCPNSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C=CC3C2CCC4C3(CCC(C4)O)C)C |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C=C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(C=CC3C2CCC4C3(CCC(C4)O)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lithocholenic acid; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















